N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
The compound N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide is a sulfonamide-based ethanediamide derivative featuring a 4-chlorobenzenesulfonyl group, a thiophen-2-yl substituent, and a pyridin-4-ylmethyl moiety.
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S2/c21-15-3-5-16(6-4-15)30(27,28)18(17-2-1-11-29-17)13-24-20(26)19(25)23-12-14-7-9-22-10-8-14/h1-11,18H,12-13H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHOOUNUGYKSFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide, with the CAS number 896325-36-3, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 477.0 g/mol
- Structural Features : The compound features a thiophene ring, a sulfonyl group, and a pyridine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfonyl group is known to enhance binding affinity, while the thiophene and pyridine rings may facilitate interactions with various molecular targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways related to various physiological processes.
Biological Activity
Research has indicated several areas where this compound exhibits notable biological activity:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs can exhibit cytotoxic effects on cancer cell lines. The presence of the sulfonyl group is often linked to enhanced anti-tumor activity.
- Neuroprotective Effects : Given the presence of a thiophene ring, compounds like this one may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Antimicrobial Properties : Some related compounds have shown efficacy against bacterial strains, indicating that this compound might also possess antimicrobial activity.
Case Studies and Experimental Data
A review of relevant literature reveals significant findings regarding the biological activity of structurally related compounds:
Comparison with Similar Compounds
Structural Analogues in Sulfonamide-Ethanediamide Class
- N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide (CAS 2380033-53-2): Structural Differences: Replaces the 4-chlorobenzenesulfonyl and pyridin-4-yl groups with a cyclohexenyl-ethyl and furan-thiophene hybrid. Molecular Weight: 358.5 g/mol (vs. ~450–500 g/mol estimated for the target compound), suggesting differences in pharmacokinetics .
Sulfonamide Derivatives with Heterocyclic Moieties
- N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea (I) :
- N-(4-Chloropyridin-2-yl)-N-methoxy-methyl-4-methylbenzenesulfonamide: Structural Differences: Retains the 4-methylbenzenesulfonamide core but substitutes the ethanediamide linker with a methoxy-methyl group.
Acetamide and Pyrimidine-Based Analogues
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide :
- Structural Differences : Features a pyrimidine-sulfanyl group and methylpyridine instead of thiophene and 4-chlorobenzenesulfonyl.
- Implications : Pyrimidine rings contribute to planar geometry, favoring intercalation in biological targets, while methylpyridine may reduce steric hindrance compared to bulkier substituents .
Pharmacological and Physicochemical Comparisons
Crystallographic and Conformational Insights
Compounds like N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea exhibit trans-cis configurations around the thiourea linker, which may influence binding geometry . The target compound’s ethanediamide linker likely adopts a planar conformation, facilitating interactions with target proteins.
Preparation Methods
Reaction Conditions and Mechanism
Chlorobenzene (1.0 mole) is reacted with chlorosulfonic acid (3.0 moles) in 1,2-dichloroethane at 55–60°C for 8 hours, catalyzed by sodium chloride (0.3 mole). The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group is introduced at the para position relative to the chlorine atom. The intermediate 4-chlorobenzenesulfonic acid is subsequently converted to the sulfonyl chloride by thionyl chloride or retained in situ for direct use in downstream reactions.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | 1,2-Dichloroethane |
| Temperature | 55–60°C |
| Reaction Time | 8 hours |
| Yield | 85–90% (isolated) |
Workup involves quenching the reaction mixture in ice water, followed by organic layer separation, drying (MgSO₄), and solvent evaporation under reduced pressure.
Preparation of 2-(Thiophen-2-yl)ethylamine Intermediate
The thiophene-containing ethylamine side chain is synthesized via a Friedel-Crafts alkylation or nucleophilic substitution. While explicit protocols for this intermediate are absent in the provided sources, analogous methodologies suggest the following approach:
Thiophene Functionalization
Thiophene-2-carbaldehyde undergoes condensation with nitroethane to form 2-(2-nitrovinyl)thiophene, which is reduced to 2-(thiophen-2-yl)ethylamine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Hypothetical Reaction Scheme:
-
Condensation :
Thiophene-2-carbaldehyde + Nitroethane → 2-(2-Nitrovinyl)thiophene -
Reduction :
2-(2-Nitrovinyl)thiophene + LiAlH₄ → 2-(Thiophen-2-yl)ethylamine
Sulfonylation of 2-(Thiophen-2-yl)ethylamine
The 4-chlorobenzenesulfonyl chloride intermediate is coupled with 2-(thiophen-2-yl)ethylamine to form the sulfonamide derivative.
Coupling Reaction
A solution of 2-(thiophen-2-yl)ethylamine (1.0 mole) in dichloromethane is treated with 4-chlorobenzenesulfonyl chloride (1.1 moles) and triethylamine (2.0 moles) at 0–5°C. The mixture is stirred for 12 hours at room temperature.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0–5°C → Room temperature |
| Yield | 75–80% |
The product, 2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethylamine, is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Synthesis of Pyridin-4-ylmethylamine
The pyridine moiety is introduced through 4-(aminomethyl)pyridine, synthesized via reductive amination of pyridine-4-carbaldehyde.
Reductive Amination
Pyridine-4-carbaldehyde (1.0 mole) is reacted with ammonium chloride (1.2 moles) and sodium cyanoborohydride (1.5 moles) in methanol at pH 6–7 for 24 hours.
Key Data:
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN |
| Solvent | Methanol |
| Reaction Time | 24 hours |
| Yield | 65–70% |
Formation of the Ethanediamide Bridge
The final step involves coupling the sulfonamide and pyridine intermediates via oxalyl chloride to form the ethanediamide (oxamide) linkage.
Amide Coupling
A solution of 2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethylamine (1.0 mole) and pyridin-4-ylmethylamine (1.1 moles) in anhydrous THF is treated with oxalyl chloride (2.2 moles) at -10°C. The reaction is stirred for 4 hours, followed by warming to room temperature.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Coupling Agent | Oxalyl chloride |
| Temperature | -10°C → Room temperature |
| Yield | 50–55% |
Purification is achieved via flash chromatography (acetone/dichloromethane/methanol, 7:11:2).
Optimization Challenges and Solutions
Sulfonyl Chloride Stability
The moisture-sensitive nature of 4-chlorobenzenesulfonyl chloride necessitates anhydrous conditions during synthesis. Strict exclusion of water and use of molecular sieves improve yields.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized?
The synthesis involves multi-step organic reactions, including:
- Sulfonamide formation : Reacting 4-chlorobenzenesulfonyl chloride with a primary amine under basic conditions (e.g., triethylamine) in dichloromethane .
- Thiophene coupling : Using Suzuki-Miyaura or Ullmann-type reactions to introduce the thiophene moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity. Monitor via TLC and HPLC .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonamide protons at δ 3.1–3.5 ppm; thiophene protons at δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution MS (ESI+) to confirm molecular weight (e.g., [M+H]+ expected at m/z 523.08) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for purity assessment (>98% by area) .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays : Test against kinase panels (e.g., EGFR, VEGFR2) at 1–10 µM concentrations .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility optimization : Prepare stock solutions in DMSO (10 mM) and dilute in PBS with 0.1% Tween-80 .
Advanced Research Questions
Q. What methodologies elucidate its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase IX) to measure binding kinetics (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme binding .
- X-ray crystallography : Co-crystallize with target enzymes (e.g., 2.1 Å resolution structures) to map binding pockets .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
- Analog synthesis : Replace substituents (e.g., pyridine with morpholine; thiophene with furan) and compare bioactivity .
- Key SAR findings :
| Substituent Modification | Biological Impact | Reference |
|---|---|---|
| 4-Chlorobenzenesulfonyl → 4-Methoxy | Reduced kinase inhibition (IC₅₀ increases from 0.8 µM to 5.2 µM) | |
| Pyridinylmethyl → Benzyl | Loss of receptor binding (KD from 12 nM to 480 nM) |
Q. How to resolve contradictions in reported bioactivity data?
- Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) .
- Purity verification : Re-analyze batches with conflicting results via HPLC-MS to exclude impurities .
- Proteomic profiling : Use phospho-antibody arrays to identify off-target effects .
Q. What strategies improve metabolic stability and pharmacokinetics (PK)?
- Liver microsome assays : Measure half-life (t½) in human microsomes; introduce fluorination to reduce CYP450 oxidation .
- Plasma protein binding : Use equilibrium dialysis to assess unbound fraction; optimize logP (<3) via substituent engineering .
Q. How to address enantiomeric separation challenges?
- Chiral HPLC : Use Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve stereoisomers .
- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts to control chiral centers during coupling steps .
Data Analysis & Technical Challenges
Q. How to validate target engagement in vivo?
- Radiolabeling : Synthesize <sup>14</sup>C-labeled analog for biodistribution studies (e.g., 5 µCi/g dose in murine models) .
- LC-MS/MS quantification : Measure tissue concentrations (ng/g) post-administration .
Q. What computational tools predict binding modes and off-target risks?
- Molecular docking : AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., 4YTT for kinase binding) .
- Molecular dynamics (MD) : GROMACS simulations (50 ns trajectories) to assess binding stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
